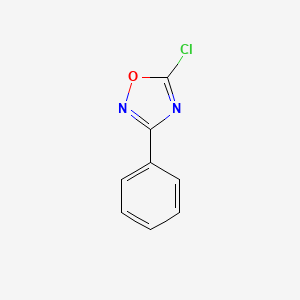![molecular formula C12H16O4S B1367265 Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 18516-19-3](/img/structure/B1367265.png)
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-
Overview
Description
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C12H16O4S It is a derivative of propanal, where the hydrogen atoms on the carbon adjacent to the aldehyde group are replaced by two methyl groups and a sulfonyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropanal.
Sulfonylation: The aldehyde group is protected, and the sulfonylation reaction is carried out using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent side reactions.
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanoic acid.
Reduction: 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Propanal, 2,2-dimethyl-3-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
Propanal, 2,2-dimethyl-3-[[(4-chlorophenyl)sulfonyl]oxy]-: Contains a chlorophenyl group instead of a methylphenyl group, which can affect its reactivity and applications.
Uniqueness
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the aldehyde and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOSWREBWGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511248 | |
| Record name | 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18516-19-3 | |
| Record name | 2,2-Dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



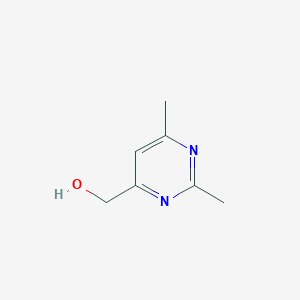
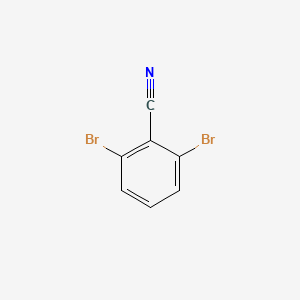

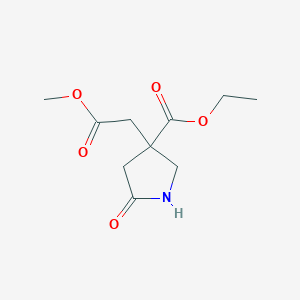
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
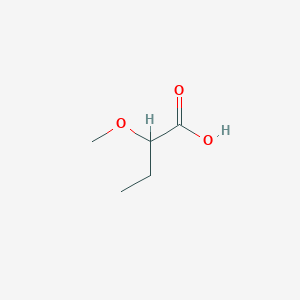
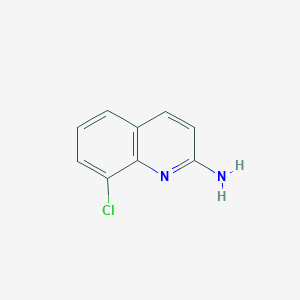
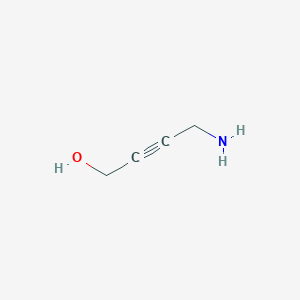

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
